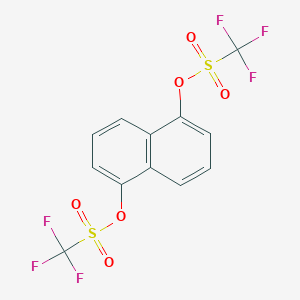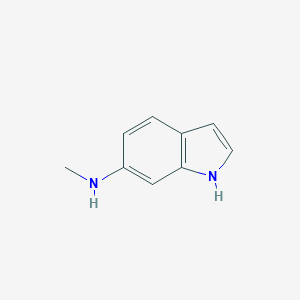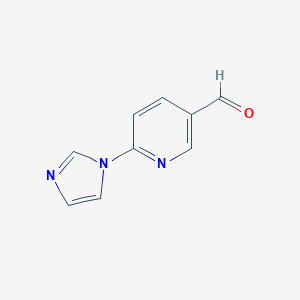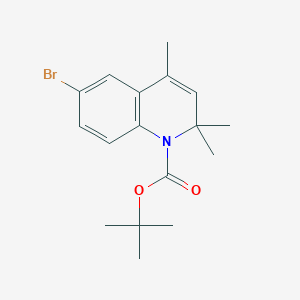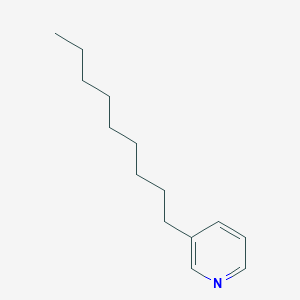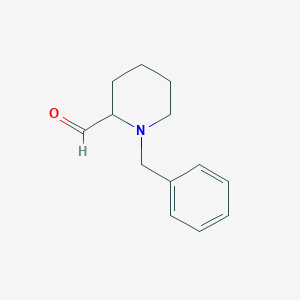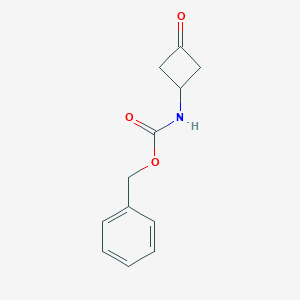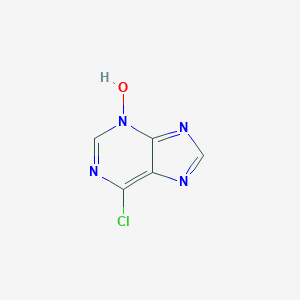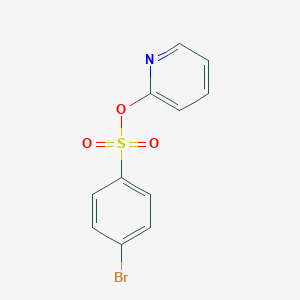
2-Pyridinyl 4-bromobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinyl 4-bromobenzenesulfonate, also known as PBBS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis, particularly in the preparation of aryl sulfonamides. PBBS has also been found to have potential applications in the field of medicine, specifically in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Pyridinyl 4-bromobenzenesulfonate is not well understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. This property makes 2-Pyridinyl 4-bromobenzenesulfonate a useful reagent in organic synthesis, particularly in the preparation of sulfonamides.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Pyridinyl 4-bromobenzenesulfonate. However, it has been found to have potential applications in the field of medicine. For example, 2-Pyridinyl 4-bromobenzenesulfonate has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have anticancer properties. 2-Pyridinyl 4-bromobenzenesulfonate has also been found to have antimicrobial activity against a range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Pyridinyl 4-bromobenzenesulfonate is its ease of synthesis and availability. It is also a relatively stable compound, making it easy to handle in the laboratory. However, 2-Pyridinyl 4-bromobenzenesulfonate is not a particularly reactive reagent, and its use is limited to certain types of reactions. It is also relatively expensive compared to other reagents, which may limit its use in some laboratories.
Direcciones Futuras
There are several potential future directions for research on 2-Pyridinyl 4-bromobenzenesulfonate. One area of interest is its potential as a drug candidate. 2-Pyridinyl 4-bromobenzenesulfonate has been found to have anticancer and antimicrobial properties, and further research may reveal additional therapeutic applications. Another area of interest is the development of new synthetic methods for 2-Pyridinyl 4-bromobenzenesulfonate and related compounds, which may lead to the discovery of new reagents with improved properties. Finally, research on the mechanism of action of 2-Pyridinyl 4-bromobenzenesulfonate may provide insights into its reactivity and potential applications in organic synthesis and medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-Pyridinyl 4-bromobenzenesulfonate involves the reaction between 4-bromobenzenesulfonyl chloride and 2-pyridinecarboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an alcohol to yield the final product. The synthesis of 2-Pyridinyl 4-bromobenzenesulfonate is relatively straightforward and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
2-Pyridinyl 4-bromobenzenesulfonate has been widely used in scientific research as a reagent in organic synthesis. It has been found to be an effective reagent for the preparation of aryl sulfonamides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. 2-Pyridinyl 4-bromobenzenesulfonate has also been used in the synthesis of other biologically active compounds, such as inhibitors of the enzyme carbonic anhydrase.
Propiedades
Número CAS |
6272-32-8 |
|---|---|
Nombre del producto |
2-Pyridinyl 4-bromobenzenesulfonate |
Fórmula molecular |
C11H8BrNO3S |
Peso molecular |
314.16 g/mol |
Nombre IUPAC |
pyridin-2-yl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C11H8BrNO3S/c12-9-4-6-10(7-5-9)17(14,15)16-11-3-1-2-8-13-11/h1-8H |
Clave InChI |
SSXGGFGRTFPJIU-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br |
Otros números CAS |
6272-32-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



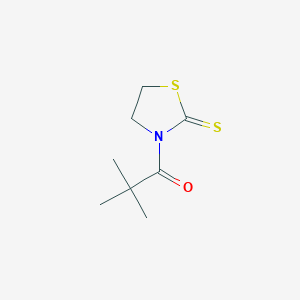
![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)

